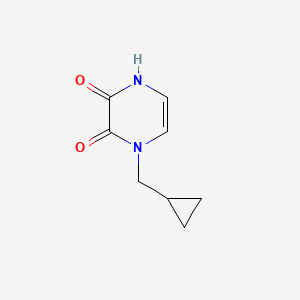

1-(环丙基甲基)-1,4-二氢吡嗪-2,3-二酮

描述

1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione, commonly referred to as CPMD, is a heterocyclic compound with a unique structure consisting of a five-membered ring containing two nitrogen atoms and one oxygen atom. It has recently been the subject of much scientific research due to its potential applications in a number of fields.

科学研究应用

简化的合成方法

高效的合成方法:研究表明了构建类药物二氢吡嗪衍生物的高效方法,展示了它们在新药开发中的相关性。例如,一项研究概述了一种一锅两步程序,涉及 Ugi 反应和微波辅助环化,用于构建 2,3-二氢吡嗪并[1,2-a]吲哚-1,4-二酮,展示了获取复杂二氢吡嗪骨架的简化方法 (Tsirulnikov 等人,2009)。

化学多样性和生物活性

生物活性分子的多功能前体:结构上与二氢吡嗪-2,3-二酮相关的环己烷-1,3-二酮衍生物已被确认为合成大量生物活性分子的关键结构前体,包括天然产物和具有多种生物活性的化合物。这突出了二氢吡嗪衍生物在药物化学中的重要性 (Sharma 等人,2021)。

新颖的结构构型和性质

独特的结构特征:使用水(溶剂)热技术合成了一种新型的镍(II)配合物,该配合物采用不寻常的顺式构型,其中 1,4-二氢吡嗪-2,3-二酮-5,6-二羧酸盐作为配体。这项研究展示了二氢吡嗪衍生物与金属配位形成具有有趣光学和/或磁性的化合物的潜力 (Liu 等人,2002)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

Related compounds have been shown to bind tightly to their targets, thereby blocking the effects of other molecules . This suggests that 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione might also act as a competitive inhibitor, binding to its target and preventing other molecules from interacting with it.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

The action of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione can be influenced by various environmental factors. For instance, the stability and efficacy of similar compounds have been shown to be affected by factors such as temperature, pH, and the presence of other molecules . .

属性

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRIPFKRPJJREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CNC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

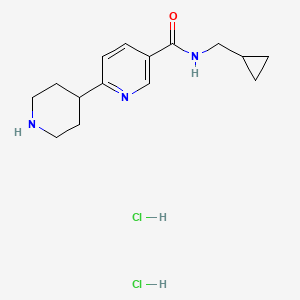

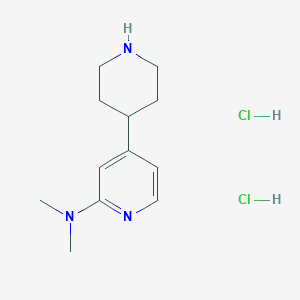

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)

![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)

![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)

![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)

![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)

![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)

![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)

![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)